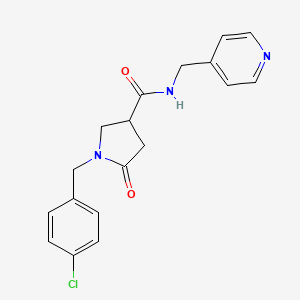![molecular formula C17H14N2O2 B6064893 2-[N-(4-aminophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B6064893.png)
2-[N-(4-aminophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[N-(4-aminophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indene core with a hydroxy group at the 3-position and a substituted carbonimidoyl group at the 2-position, which is further attached to a 4-aminophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-aminophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Carbonimidoyl Group: The carbonimidoyl group can be introduced through a condensation reaction between an appropriate aldehyde or ketone and an amine.
Substitution with 4-Aminophenyl Group: The final step involves the substitution of the carbonimidoyl group with a 4-aminophenyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
2-[N-(4-aminophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonimidoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonimidoyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-[N-(4-aminophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[N-(4-aminophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication.
Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.
類似化合物との比較
2-[N-(4-aminophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one can be compared with other similar compounds, such as:
2-(4-aminophenyl)benzothiazole: Known for its antimicrobial properties.
N-phenylacetamide sulphonamides: Exhibits analgesic activity.
4-(2-aminoethyl)aniline: Used in chemical modifications and polycondensation reactions.
特性
IUPAC Name |
2-[N-(4-aminophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-10(19-12-8-6-11(18)7-9-12)15-16(20)13-4-2-3-5-14(13)17(15)21/h2-9,20H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBFABHYSXJOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)N)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,5-dimethyl-2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)cyclohexane-1,3-dione](/img/structure/B6064821.png)
![ethyl 2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6064831.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylbenzamide](/img/structure/B6064838.png)
![2-[(8-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-(PROP-2-EN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6064839.png)
![N-[(1-ethylimidazol-2-yl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B6064850.png)
![methyl 4-{[(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)amino]methyl}benzoate](/img/structure/B6064858.png)
METHANONE](/img/structure/B6064870.png)

![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6064882.png)

![3-hydroxy-1-methyl-3-({[3-(methylthio)propyl]amino}methyl)-2-piperidinone](/img/structure/B6064898.png)

![2-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B6064914.png)
![Methyl 2-[(4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)oxy]acetate](/img/structure/B6064919.png)
